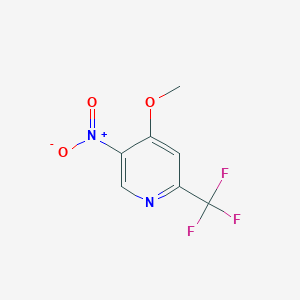

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKASLCSFSEZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine chemical structure

An In-Depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical science. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—make it a privileged structural motif for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1] TFMP derivatives are integral to a range of commercial products, from herbicides to pharmaceuticals, underscoring their significance in contemporary chemical research.[1]

This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: This compound . We will delve into its structural characteristics, plausible synthetic pathways, reactivity profile, and potential applications as a versatile building block for drug discovery and crop protection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for the design of novel, high-value molecules.

Physicochemical Properties & Structural Elucidation

This compound is a substituted pyridine ring featuring three key functional groups that dictate its chemical behavior: a strongly electron-withdrawing trifluoromethyl group at the 2-position, an electron-donating methoxy group at the 4-position, and a potent electron-withdrawing nitro group at the 5-position.

Core Chemical Attributes

The fundamental properties of this molecule, derived from computational analysis, provide a baseline for understanding its behavior in a laboratory setting.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₃ | PubChem[2] |

| Molecular Weight | 222.12 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | COC1=CC(=NC=C1[O-])C(F)(F)F | PubChem[2] |

| InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 7 | PubChem[2] |

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two distinct singlets should appear in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The methoxy group will present as a sharp singlet further upfield, typically in the 3.9-4.1 ppm range.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons and the methoxy carbon will have chemical shifts influenced by the electronic effects of the attached substituents.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This provides an unambiguous signal for fluorine NMR-based analysis.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 222.0252, corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (CH₃O).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations for the CF₃ group will be prominent in the 1100-1300 cm⁻¹ region, and C-O stretching from the methoxy group will appear around 1250 cm⁻¹.

Proposed Synthesis and Mechanistic Considerations

A robust synthetic strategy for this compound can be designed based on established pyridine chemistry. The most logical approach involves the late-stage nitration of a readily accessible 4-methoxy-2-(trifluoromethyl)pyridine precursor.

Synthetic Workflow

The proposed two-step synthesis leverages a nucleophilic aromatic substitution (SₙAr) followed by electrophilic aromatic substitution (nitration).

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 1) is a prerequisite for proceeding to the final nitration step.

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine (Intermediate C)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).

-

Reagent Preparation: Carefully add sodium methoxide (1.2 equivalents) to the methanol at 0 °C. Allow the mixture to stir until the sodium methoxide is fully dissolved.

-

Causality: Using sodium methoxide provides a potent methoxide nucleophile. Conducting the addition at 0 °C controls the initial exotherm.

-

-

Nucleophilic Substitution: Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the sodium methoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup and Isolation: Cool the mixture to room temperature and carefully quench with water. Reduce the methanol under vacuum. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

-

Trustworthiness: Characterization by ¹H NMR and MS at this stage is critical to confirm the structure and purity of the intermediate before proceeding.

-

Step 2: Synthesis of this compound (Product E)

-

Reactor Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice bath.

-

Substrate Addition: Slowly add the 4-methoxy-2-(trifluoromethyl)pyridine intermediate (1.0 equivalent) to the cold sulfuric acid while stirring.

-

Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

-

Nitration: Prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0 °C. Add this mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.

-

Expertise: The regioselectivity is directed by the activating methoxy group to the ortho (C3 and C5) positions. The C5 position is sterically less hindered than the C3 position (adjacent to the bulky CF₃ group), making it the favored site of nitration.

-

-

Reaction: Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Trustworthiness: The product's purity can be assessed by melting point and confirmed by spectroscopic analysis (NMR, MS, IR) as outlined in Section 1.2. Further purification can be achieved by recrystallization if necessary.

-

Reactivity Profile and Key Transformations

The electronic landscape of this compound is defined by a push-pull system. The methoxy group is electron-donating, while both the nitro and trifluoromethyl groups are strongly electron-withdrawing. This configuration renders the pyridine ring highly electron-deficient and predisposes the molecule to specific chemical transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the C4 position is activated for displacement by strong nucleophiles. The powerful electron-withdrawing effects of the flanking nitro group and the para-trifluoromethyl group stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution. This makes the compound an excellent precursor for introducing amines, thiols, or other nucleophilic moieties at the C4 position.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron in acetic acid). This transformation is fundamental for using the molecule as a building block, as the resulting 5-amino-4-methoxy-2-(trifluoromethyl)pyridine is a versatile intermediate for constructing more complex heterocyclic systems, often seen in pharmaceutical development.[3]

-

Modulation of the Trifluoromethyl Group: While the C-F bonds are generally robust, the trifluoromethyl group's strong electron-withdrawing nature activates the pyridine ring, influencing its overall reactivity profile in reactions such as intramolecular cyclizations.[1]

Caption: Key chemical transformations of the title compound.

Applications in Medicinal and Agrochemical Research

The structural motifs present in this compound are highly relevant to modern drug and pesticide development.

-

Pharmaceutical Intermediate: The core structure is analogous to intermediates used in the synthesis of targeted therapies. For example, substituted nitroanilines and nitropyridines are key precursors for kinase inhibitors in oncology.[4] The reduction of the nitro group to an amine provides a handle for amide bond formation or the construction of fused heterocyclic rings, which are common pharmacophores.

-

Agrochemical Building Block: Trifluoromethylpyridines are a well-established class of agrochemicals.[1] Herbicides such as Pyroxsulam contain a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] The title compound, with its additional nitro functionality, serves as a versatile platform for synthesizing new analogues. The nitro group can be converted to other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel herbicides or insecticides with improved potency and selectivity.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from closely related analogues provide a strong basis for establishing safe handling procedures.[5][6][7]

| Hazard Class | Description | Recommended Precautions |

| Acute Toxicity | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |

| Skin Irritation | Causes skin irritation.[6] | Wear protective gloves and clothing.[7] |

| Eye Irritation | Causes serious eye irritation.[6] | Wear safety glasses with side-shields or goggles.[8] |

| Respiratory Irritation | May cause respiratory irritation.[6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[5] |

| Storage | Air and moisture sensitive. | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[9][10] |

Emergency Procedures:

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

In case of inhalation: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[5]

-

In case of ingestion: Rinse mouth and seek immediate medical attention.[8]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique electronic properties, stemming from the interplay of methoxy, nitro, and trifluoromethyl substituents, create a platform for diverse chemical transformations. The proposed synthetic route is robust and relies on well-understood chemical principles, making the compound accessible for research purposes. Its structural similarity to known bioactive molecules positions it as a promising starting point for the development of next-generation pharmaceuticals and agrochemicals. Proper adherence to safety protocols is essential when handling this reactive and potentially hazardous compound.

References

-

Ishikawa, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Reddy, et al. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS No: 1588441-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. The document details its physicochemical properties, outlines a logical synthetic pathway with a step-by-step protocol, and explores its reactivity and potential applications, particularly as a versatile intermediate in the synthesis of complex bioactive molecules. Safety protocols and spectral data are also included to provide a complete resource for laboratory professionals. The synthesis and utility of this compound are contextualized within the broader importance of trifluoromethylated and nitrated pyridine scaffolds in drug discovery.

Introduction: The Significance of Fluorinated and Nitrated Pyridines in Chemical Synthesis

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Its utility is further enhanced through substitution, with fluorinated and nitrated derivatives being of particular interest. The incorporation of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The nitro group (-NO2), a strong electron-withdrawing group, not only influences the electronic properties of the pyridine ring but also serves as a versatile functional handle for further chemical transformations.

This compound, with CAS Number 1588441-18-2, embodies these desirable features.[3] Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, creates a highly polarized aromatic system with distinct regions of reactivity. This makes it a valuable intermediate for the synthesis of diverse and complex molecular architectures in drug discovery and development.[4][5]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1588441-18-2 | [3] |

| Molecular Formula | C7H5F3N2O3 | [3] |

| Molecular Weight | 222.12 g/mol | [3] |

| Appearance | (Predicted) Light yellow to brown solid | General knowledge of similar compounds |

| Purity | Typically >97% (commercial sources) | [3] |

Spectral Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The methoxy group will appear as a singlet further upfield.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbons, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the C-O-C stretch of the methoxy group, asymmetric and symmetric stretches of the nitro group, and various vibrations associated with the trifluoromethyl group and the pyridine ring. A comparative FTIR analysis of the related compound 4-Methoxy-2-nitroaniline reveals characteristic peaks for the N-H, C-H (aromatic), NO2, and C-O-C functional groups, providing a reference for interpreting the spectrum of the title compound.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro and methoxy groups.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from a suitable precursor. The general strategy involves the introduction of the nitro group onto a pre-existing 4-methoxy-2-(trifluoromethyl)pyridine scaffold. This approach is guided by established methodologies for the nitration of pyridine rings, which are often challenging due to the electron-deficient nature of the pyridine nucleus.[7]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

This protocol is a hypothetical procedure based on established methods for similar transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine (Precursor)

-

Rationale: The introduction of the trifluoromethyl group at the 2-position can be achieved through various methods, including the reaction of a 2-halopyridine with a trifluoromethyl source.

-

Procedure:

-

To a solution of 2-chloro-4-methoxypyridine in an appropriate solvent (e.g., DMF or NMP), add a suitable trifluoromethylating reagent (e.g., potassium trifluoroacetate with a copper catalyst, or a more modern reagent like the Ruppert-Prakash reagent).

-

Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 4-methoxy-2-(trifluoromethyl)pyridine.

-

Step 2: Nitration of 4-Methoxy-2-(trifluoromethyl)pyridine

-

Rationale: The nitration of the pyridine ring is directed by the existing substituents. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The 5-position is activated by the methoxy group and deactivated by the trifluoromethyl group. Standard nitrating conditions (a mixture of nitric and sulfuric acid) are commonly employed for such reactions, though careful temperature control is crucial.[7][8]

-

Procedure:

-

To a flask containing concentrated sulfuric acid, cool the solution to 0 °C in an ice bath.

-

Slowly add 4-methoxy-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine precursor, maintaining the temperature at or below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

-

Reactivity and Applications in Drug Development

The unique electronic and steric properties of this compound make it a highly valuable intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules.

Key Reactive Sites

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. aceschem.com [aceschem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine stands as a compound of significant interest within the realms of medicinal chemistry and agrochemical research. Its unique molecular architecture, characterized by the convergence of an electron-donating methoxy group and two potent electron-withdrawing moieties—a nitro group and a trifluoromethyl group—on a pyridine scaffold, imparts a distinct reactivity profile and a wide spectrum of potential applications. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended to serve as a vital resource for researchers engaged in its synthesis, modification, and application.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are pivotal for its handling, reactivity, and pharmacokinetic profile.

Chemical Structure:

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization:

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the methoxy group protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and -donating nature of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. [1]* IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-O-C stretching of the methoxy group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effects of both the nitro and trifluoromethyl groups. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution:

The positions ortho and para to the strongly deactivating nitro and trifluoromethyl groups are activated towards nucleophilic attack. This suggests that the compound could readily react with various nucleophiles, such as amines, alkoxides, and thiolates, leading to the displacement of a suitable leaving group, if one were present, or potentially the nitro group itself under certain conditions.

Potential Applications:

The trifluoromethylpyridine motif is a key structural component in a variety of commercial agrochemicals and pharmaceuticals. [2]The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make it a valuable substituent in drug design. [3] Given its structure, this compound could serve as a versatile intermediate for the synthesis of:

-

Agrochemicals: The trifluoromethylpyridine scaffold is present in numerous herbicides and insecticides. [2]* Pharmaceuticals: The introduction of this moiety can be a key step in the development of new therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, such as other nitropyridine derivatives, it is prudent to handle this compound with care.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its electron-deficient pyridine ring suggests a rich reactivity profile, particularly towards nucleophilic substitution. While a comprehensive experimental dataset for its physical and chemical properties is still emerging, this guide provides a foundational understanding of its key characteristics based on available data and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone of modern medicinal and agrochemical research. The unique electronic properties imparted by the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile pyridine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. As a senior application scientist, the following sections will delve into its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, all grounded in established chemical principles and supported by relevant literature.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine ring bearing three key functional groups that dictate its chemical behavior and potential utility.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₃ | PubChem |

| Molecular Weight | 222.12 g/mol | PubChem |

| CAS Number | 1588441-18-2 | PubChem |

| Canonical SMILES | COC1=CC(=NC=C1[O-])C(F)(F)F | PubChem |

| InChI Key | HEKASLCSFSEZAP-UHFFFAOYSA-N | PubChem |

The presence of a strong electron-withdrawing trifluoromethyl group at the 2-position, a nitro group at the 5-position, and an electron-donating methoxy group at the 4-position creates a unique electronic landscape within the pyridine ring. This substitution pattern renders the aromatic system electron-deficient, which is a key determinant of its reactivity.

Section 2: Synthesis Strategies

Step 1: Trifluoromethylation

The introduction of the trifluoromethyl group onto the pyridine ring is the initial key transformation. A common method for this is a copper-mediated trifluoromethylation reaction using a suitable trifluoromethylating agent such as methyl fluorosulfonyldifluoroacetate or the Ruppert-Prakash reagent (TMSCF₃).

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. This document is crafted to serve as an essential resource for researchers and professionals engaged in drug discovery and development. The strategic incorporation of trifluoromethyl and nitro groups on a pyridine scaffold suggests a molecule of significant interest, likely possessing unique electronic and conformational properties that are highly sought after in medicinal chemistry. This guide moves beyond a simple recitation of facts, offering a deeper, causality-driven narrative that explores the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. Our aim is to provide not just a roadmap, but a foundational understanding that will empower and inform your research endeavors.

Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative with the systematic IUPAC name This compound [1]. The presence of a trifluoromethyl group, a methoxy group, and a nitro group on the pyridine ring results in a molecule with a distinct electronic and steric profile, which is of considerable interest in the design of novel bioactive compounds.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1588441-18-2[1] |

| Molecular Formula | C₇H₅F₃N₂O₃[1] |

| Molecular Weight | 222.12 g/mol [1] |

| Canonical SMILES | COC1=CC(=NC=C1[O-])C(F)(F)F[1] |

| InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Computed Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 67.9 Ų | PubChem[1] |

The computed XLogP3 value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility. The absence of hydrogen bond donors and the presence of multiple acceptors will govern its interaction with biological targets.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Strategy

A definitive, published synthesis for this compound has not been identified in the current literature. However, a logical synthetic approach can be devised based on established pyridine chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl and nitro groups, is a critical consideration in planning its synthesis.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a pre-functionalized pyridine ring. Key disconnections point towards the introduction of the nitro and methoxy groups onto a 2-(trifluoromethyl)pyridine core.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

Based on the retrosynthetic analysis, a multi-step synthesis can be proposed. The following protocol is a hypothetical but chemically sound approach.

Step 1: Nitration of a Substituted 2-(trifluoromethyl)pyridine

The direct nitration of a suitably substituted 2-(trifluoromethyl)pyridine is a potential starting point. The electron-withdrawing nature of the trifluoromethyl group will direct the incoming nitro group.

-

Reactant: A 4-substituted-2-(trifluoromethyl)pyridine (e.g., 4-chloro or 4-hydroxy).

-

Reagents: A mixture of concentrated nitric acid and sulfuric acid.

-

Procedure:

-

Dissolve the starting pyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Add concentrated nitric acid dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by pouring it over ice and neutralize with a base (e.g., NaOH).

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

If a 4-chloro-5-nitro-2-(trifluoromethyl)pyridine is synthesized, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and trifluoromethyl groups will activate the 4-position towards nucleophilic attack.

-

Reactant: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

-

Reagent: Sodium methoxide (NaOMe) in methanol.

-

Procedure:

-

Dissolve the chloro-substituted pyridine in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture at reflux until the starting material is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Isolate and purify the product.

-

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The pyridine ring in this molecule is highly electron-deficient due to the presence of two strong electron-withdrawing groups (NO₂ and CF₃). This electronic nature dictates its reactivity:

-

Nucleophilic Aromatic Substitution: The molecule is expected to be highly susceptible to SNAr reactions, particularly at positions ortho and para to the activating groups. The methoxy group itself could potentially be displaced by strong nucleophiles under forcing conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast chemical space for further derivatization, making it a valuable intermediate for creating libraries of compounds for biological screening.

-

Stability: The molecule is expected to be relatively stable under normal conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and light. The trifluoromethyl group is generally very stable.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, we can predict the key features based on the structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

The proton at position 3 (adjacent to the methoxy group) will likely appear as a singlet.

-

The proton at position 6 will also likely appear as a singlet.

-

A singlet corresponding to the methoxy protons will be observed in the upfield region (around 3.9-4.1 ppm).

The exact chemical shifts will be influenced by the combined electronic effects of the substituents. The electron-withdrawing nitro and trifluoromethyl groups will deshield the ring protons, shifting them downfield.

13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon skeleton. Key predicted signals include:

-

C-CF₃: A quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: Signals for the four carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and trifluoromethyl groups will be significantly deshielded.

-

Methoxy Carbon: A signal around 55-60 ppm.

Mass Spectrometry

In a mass spectrum (electron ionization), the molecular ion peak (M⁺) at m/z 222 would be expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 176) and NO (m/z 192). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridines are a well-established class of compounds in both the pharmaceutical and agrochemical industries[2]. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle and is present in several approved drugs.

Given its structure, this compound could serve as a key building block or a lead compound in several areas:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores. The specific substitution pattern of this molecule could allow for targeted interactions within the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: Pyridine derivatives have shown a wide range of antimicrobial activities. The combination of the electron-deficient ring and the lipophilic trifluoromethyl group could be beneficial for antimicrobial efficacy.

-

Agrochemicals: The trifluoromethylpyridine moiety is a common feature in herbicides and insecticides. This compound could be explored as a precursor for new agrochemicals.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the functional groups present, certain precautions are warranted. A safety data sheet for a positional isomer, 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Similar hazards should be assumed for the 4-methoxy isomer.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from heat and light.

Nitropyridines, in general, are considered potentially genotoxic[4]. Therefore, appropriate handling procedures to minimize exposure are crucial.

Conclusion

This compound represents a molecule with significant potential for further exploration in medicinal and materials chemistry. Its unique electronic and structural features, conferred by the trifluoromethyl, nitro, and methoxy substituents on the pyridine ring, make it an attractive scaffold for the development of novel compounds with tailored properties. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic routes, predicted spectroscopic characteristics, and potential applications outlined herein are intended to stimulate further research and unlock the full potential of this intriguing molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Yinon, J. (1992). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 27(6), 689-694. [Link]

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 17(5), 5676-5706. [Link]

Sources

- 1. This compound | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chempanda.com [chempanda.com]

synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agricultural chemistry. Among these, molecules bearing the trifluoromethyl (CF₃) group have garnered significant attention due to the unique physicochemical properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity.[1][2] This guide provides a detailed technical overview of a robust and logical synthetic route to this compound, a valuable substituted pyridine intermediate.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the chosen pathway. The synthesis is predicated on a two-step sequence involving the preparation of a key chlorinated intermediate followed by a highly efficient nucleophilic aromatic substitution.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis for a polysubstituted heterocycle like this compound requires careful consideration of the directing effects of the substituents and the order of their introduction. A retrosynthetic analysis reveals a logical and efficient pathway.

The final methoxy group is best installed via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is rendered highly electron-deficient by the powerful electron-withdrawing effects of both the 5-nitro group and the 2-trifluoromethyl group. This electronic arrangement strongly activates the C4 position for nucleophilic attack, making a precursor like 4-chloro-5-nitro-2-(trifluoromethyl)pyridine an ideal immediate precursor. The substitution of a chloride with methoxide is a reliable and typically high-yielding transformation.

This key chloro-intermediate can be synthesized from a suitable pyridone precursor. The conversion of a 4-pyridone to a 4-chloropyridine is a standard and high-yielding reaction, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This leads to 5-nitro-2-(trifluoromethyl)pyridin-4-ol (which exists in its tautomeric pyridone form) as the next logical precursor. This pyridone can, in turn, be accessed through the regioselective nitration of the commercially available 2-(trifluoromethyl)pyridin-4-ol .

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Synthesis of Key Intermediate: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

The cornerstone of this synthesis is the efficient preparation of the activated chloro-intermediate. This is achieved in two high-yielding steps from a commercially available starting material.

Step 1: Nitration of 2-(Trifluoromethyl)pyridin-4-ol

The initial step involves the regioselective nitration of 2-(trifluoromethyl)pyridin-4-ol. The trifluoromethyl group at C2 and the pyridone carbonyl at C4 are both deactivating and meta-directing. This electronic synergy strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, leading to the desired product with high selectivity. The reaction is typically performed using a mixture of concentrated nitric and sulfuric acids, with careful temperature control to manage the exothermicity of the reaction.

Step 2: Chlorination of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

The second step is the conversion of the 4-pyridone functional group into a 4-chloro substituent. This transformation is crucial as it installs the leaving group required for the final SNAr step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction proceeds by converting the pyridone's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The use of a catalytic amount of a tertiary amine or DMF can sometimes accelerate this type of reaction.[3]

Part 3: Final Step: Nucleophilic Aromatic Substitution (SNAr)

The final step in the sequence is the methoxylation of the key intermediate. This reaction exemplifies a classic SNAr mechanism.

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination sequence.

-

Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. This attack is highly favored due to the resonance stabilization of the resulting negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro group at C5 and the trifluoromethyl group at C2.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

This reaction is typically carried out using sodium methoxide in methanol or an inert polar aprotic solvent like THF or DMF at mild temperatures, leading to a clean and efficient conversion.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (Intermediate)

-

Nitration:

-

To a flask maintained in an ice-salt bath (-10 to 0 °C), slowly add 2-(trifluoromethyl)pyridin-4-ol (1.0 eq) to concentrated sulfuric acid (3-4 vol).

-

Stir the mixture until all solids dissolve.

-

Add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice, causing the product, 5-nitro-2-(trifluoromethyl)pyridin-4-ol, to precipitate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Chlorination:

-

In a flask equipped with a reflux condenser and a gas trap, combine the dried 5-nitro-2-(trifluoromethyl)pyridin-4-ol (1.0 eq) with phosphorus oxychloride (POCl₃, 3-5 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and water.

-

Neutralize the aqueous solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-nitro-2-(trifluoromethyl)pyridine.[4] The product can be further purified by column chromatography if necessary.

-

Protocol 2: Synthesis of this compound (Final Product)

-

Setup: To a solution of 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (5-10 vol), add sodium methoxide (1.2-1.5 eq) either as a solid or as a solution in methanol.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the starting material is consumed as indicated by TLC/LC-MS. The reaction is often accompanied by a color change.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |

| 1a | Nitration | H₂SO₄, HNO₃ | H₂SO₄ | 0-5 °C | 2-3 h |

| 1b | Chlorination | POCl₃ | POCl₃ (neat) | 105-110 °C | 4-6 h |

| 2 | Methoxylation | NaOMe | Methanol | 20-25 °C | 1-2 h |

Part 5: Visualization of the Synthetic Workflow

The complete synthetic pathway is illustrated below, showing the transformation from the starting material to the final product.

Caption: Complete workflow for the synthesis of the target molecule.

Part 6: Safety and Hazard Information

This synthesis involves hazardous materials that require careful handling in a chemical fume hood with appropriate PPE.

| Compound | Key Hazards | GHS Hazard Statements |

| Nitric Acid (Conc.) | Oxidizer, Corrosive, Acutely Toxic | Causes severe skin burns and eye damage. May be corrosive to metals. |

| Sulfuric Acid (Conc.) | Corrosive, Acutely Toxic | Causes severe skin burns and eye damage. |

| Phosphorus Oxychloride | Acutely Toxic, Corrosive | Fatal if inhaled. Harmful if swallowed. Causes severe skin burns and eye damage. |

| Sodium Methoxide | Flammable Solid, Corrosive | Self-heating; may catch fire. Causes severe skin burns and eye damage. |

| 2-Chloro-5-nitropyridine | Skin/Eye Irritant | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] |

Conclusion

The is efficiently achieved through a strategic, multi-step sequence. The chosen pathway leverages fundamental principles of heterocyclic chemistry, including regioselective electrophilic nitration and a highly activated nucleophilic aromatic substitution. The key to the synthesis is the preparation of the 4-chloro-5-nitro-2-(trifluoromethyl)pyridine intermediate, which is readily converted to the final product in high yield. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

- Title: A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline Source: Google Patents URL

- Title: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine Source: Google Patents URL

-

Title: 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) Source: PubChemLite URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

-

Title: 2-Chloro-5-nitropyridine Source: PubChem URL: [Link]

- Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL

-

Title: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Source: Amerigo Scientific URL: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Hazard Guide for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Diligence

This guide, therefore, deviates from a standard Safety Data Sheet (SDS). Instead, it serves as a technical whitepaper designed for the discerning scientist. It is structured to provide a robust framework for risk assessment based on first principles of chemistry, structural analogy to related compounds, and established best practices for handling novel chemical entities. Our directive is not to simply list non-existent data, but to equip you with the scientific rationale to handle this compound with the caution, respect, and rigor it demands. We will analyze its constituent functional groups, infer potential hazards from documented analogs, and establish self-validating protocols to ensure laboratory safety.

Section 1: Molecular Profile and Inferred Reactivity

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine ring, a heterocyclic aromatic structure common in medicinal chemistry and agrochemicals.[1] Its identity is defined by the following key properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₃ | PubChem[2] |

| Molecular Weight | 222.12 g/mol | PubChem[2] |

| Structure | Pyridine ring with methoxy, nitro, and trifluoromethyl substituents | Inferred |

The true scientific insight lies in deconstructing the molecule to predict its behavior. The pyridine core is electron-deficient, and this effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

-

Nitro Group (-NO₂): A strong electron-withdrawing group and a common structural alert for potential mutagenicity and toxicity. Its presence suggests the compound should be handled as a potential irritant and with care to avoid ingestion, inhalation, and skin contact.

-

Trifluoromethyl Group (-CF₃): Characterized by high lipophilicity and metabolic stability. This group is often incorporated into pharmaceutical candidates to enhance cell membrane permeability and resist metabolic degradation.[1] From a safety perspective, this implies the compound could be readily absorbed and may persist, warranting stringent measures to prevent exposure.

-

Methoxy Group (-OCH₃): An electron-donating group, though its influence is likely overshadowed by the potent withdrawing effects of the other substituents.

This electronic profile makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key consideration for assessing chemical compatibility and potential hazardous reactions.

Section 2: Hazard Identification - An Analog-Based Approach

In the absence of direct data, we turn to structurally related compounds to build a predictive hazard profile. This is a standard practice in toxicology and drug development for early-stage compounds, providing a scientifically grounded basis for establishing handling protocols.

Analog 1: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine This compound shares the core trifluoromethyl- and nitro-substituted pyridine ring. It is classified as hazardous, with the following warnings:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Analog 2: 4-Fluoro-2-methoxy-5-nitroaniline This analog contains a methoxy and a nitro group on an aromatic ring. Its documented hazards include:

Analog 3: 2-Methoxy-3-(trifluoromethyl)pyridine This compound is classified as a flammable liquid and vapor that also causes skin, eye, and respiratory irritation.[7]

Synthesized Hazard Assessment: Based on these analogs, it is prudent and scientifically defensible to treat This compound as, at minimum:

-

Acutely Toxic (Oral, Dermal, Inhalation): Assume the compound is harmful by all routes of exposure.

-

Skin and Eye Irritant: The potential to cause significant irritation is high.

-

Respiratory Tract Irritant: Handling should be performed in a manner that avoids dust or vapor inhalation.

-

Potential Mutagen: The presence of the nitroaromatic moiety is a structural alert for mutagenicity.[5][6] All handling procedures should reflect this possibility, treating the compound as a potential long-term health hazard.

The following GHS-style table summarizes the inferred hazard profile.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Inferred) | Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 4 (Inferred) | Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | Category 4 (Inferred) | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Category 2 (Inferred) | Causes skin irritation.[3][5][8] |

| Serious Eye Damage/Irritation | Category 2 (Inferred) | Causes serious eye irritation.[3][5][8] |

| Germ Cell Mutagenicity | Category 2 (Inferred) | Suspected of causing genetic defects.[5][6] |

| Specific Target Organ Toxicity | Category 3 (Inferred) | May cause respiratory irritation.[3][4][8] |

Section 3: Self-Validating Safety Protocols

The core of safe laboratory practice is a system that assumes hazard and validates safety at every step. The following protocols are designed as a self-validating system for handling this compound.

Engineering Controls: The Primary Barrier

The causality is simple: if the compound cannot reach the researcher, exposure is impossible. Therefore, engineering controls are the most critical safety pillar.

-

Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood or a powder containment hood.

-

Ventilation: Ensure adequate ventilation in all areas where the compound is stored or used.[8][9] Mechanical exhaust is required.[8]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not prevent accidents but mitigates their consequences. The choice of PPE must be based on the inferred hazards of skin absorption, irritation, and potential mutagenicity.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn over goggles when there is a splash hazard.

-

Skin Protection:

-

Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.[10] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat is required. Ensure cuffs are snug to prevent accidental contact with wrists.

-

-

Respiratory Protection: If there is any risk of aerosolization or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter must be used.[3]

Storage and Handling

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][8][9] The storage area should be a designated, locked cabinet for potent compounds. Store away from incompatible materials such as strong oxidizing agents.[3]

-

Handling: Avoid formation of dust and aerosols.[9] Use non-sparking tools.[9] Do not eat, drink, or smoke when using this product.[3][4] Wash hands and any exposed skin thoroughly after handling.[3][5][8]

Spill and Waste Disposal

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a designated, labeled hazardous waste container.[10] Avoid generating dust.[10]

-

Decontaminate the spill area with a suitable solvent, collecting all rinsate as hazardous waste.

-

-

Waste Disposal: All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Never dispose of this chemical down the drain or in regular trash.[10]

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to exposure is critical. The following procedures are based on the predicted hazards.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[4][9] Wash the affected area with plenty of soap and water.[8][9] If skin irritation occurs or you feel unwell, get medical help.[4][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[5]

-

If Swallowed: Rinse mouth with water.[4][9] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Conclusion

While a complete, empirically determined safety profile for this compound remains to be established, a rigorous, science-led approach allows for the creation of robust safety protocols. By understanding the chemical nature of the molecule, analyzing the hazards of its structural analogs, and implementing a self-validating system of engineering controls, PPE, and emergency procedures, researchers can handle this compound with the high degree of caution it warrants. The absence of data is not an invitation to proceed without care; it is a directive to proceed with heightened diligence.

References

- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. (2025, November 10). TCI EUROPE N.V.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

CAS NO : 2514951-26-7 | Product Name : 4-Methoxy-5-nitro-2-(propylthio)pyrimidine. (n.d.). Retrieved January 22, 2026, from [Link]

-

4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

This compound | C7H5F3N2O3 | CID 71607286 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).

-

(IUCr) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2025, September 2). Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. biosynth.com [biosynth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The trifluoromethyl group, in particular, is a common feature in many modern drugs and agrochemicals, often enhancing metabolic stability and bioavailability.

Understanding the solubility of this compound in various organic solvents is paramount for several key aspects of research and development:

-

Reaction Optimization: Carrying out reactions in a homogeneous solution requires the selection of a solvent that can dissolve all reactants to a sufficient concentration.

-

Purification and Crystallization: The choice of solvent is critical for developing effective crystallization processes to isolate and purify the compound of interest.

-

Formulation Development: For a compound to be developed into a viable pharmaceutical product, its solubility in various excipients and delivery systems must be thoroughly characterized.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC or NMR requires knowledge of suitable solvents.

Given the absence of published quantitative data, this guide provides the necessary tools to determine this critical physicochemical property.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules. Based on the structure of this compound, we can infer its likely solubility behavior.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₃ | PubChem |

| Molecular Weight | 222.12 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃) on the pyridine ring results in a molecule with moderate polarity. The nitro and methoxy groups are polar, while the trifluoromethyl group is highly electronegative and can participate in dipole-dipole interactions. The pyridine nitrogen also contributes to the polarity and can act as a hydrogen bond acceptor.

Expected Solubility in Different Solvent Classes:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is expected in these solvents. Their polarity will effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The overall polarity of the molecule will likely limit its ability to dissolve in nonpolar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents have a polarity that is intermediate between polar aprotic and nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Isothermal Shake-Flask Protocol

This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC vials

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is constant.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean HPLC vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Workflow for Isothermal Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Analytical Method: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a solution.[2]

HPLC Method Development

A suitable HPLC method should be developed and validated for this compound. Key parameters to optimize include:

-

Column: A C18 reversed-phase column is a common starting point for molecules of this polarity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring and nitro group. The detection wavelength should be set to the absorbance maximum of the compound.

-

Flow Rate and Injection Volume: These should be optimized to provide good chromatography within a reasonable run time.

Calibration Curve

To accurately quantify the solubility, a calibration curve must be generated.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for diluting the experimental samples.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot the peak area versus the concentration of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

The concentration of the unknown samples can then be determined by interpolating their peak areas on the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [e.g., Acetone] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Ethanol] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Toluene] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [e.g., Dichloromethane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

The results should be analyzed in the context of the solvent properties (polarity, hydrogen bonding capacity, etc.) to understand the underlying intermolecular interactions driving the dissolution process.

Safety and Handling

Trifluoromethylpyridine derivatives should be handled with care, following standard laboratory safety procedures.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information before handling.

Conclusion

While quantitative solubility data for this compound is not currently found in the public domain, this guide provides a comprehensive framework for its determination. By understanding the molecular properties of the compound and applying the detailed experimental protocol provided, researchers can generate accurate and reliable solubility data. This information is essential for advancing research and development activities involving this and structurally related compounds in the pharmaceutical and agrochemical sectors.

References

- 2-Fluoro-6-(trifluoromethyl)

- Shake Flask Method Summary. BioAssay Systems.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

- Standard Operating Procedure for solubility testing. European Union. (2021).

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.